lithium;1-phenylpent-4-en-2-ylbenzene
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Overview
Description
Lithium;1-phenylpent-4-en-2-ylbenzene is an organometallic compound that features a lithium atom bonded to a phenyl group and a pentenylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-phenylpent-4-en-2-ylbenzene typically involves the reaction of a phenyl halide with lithium metal. This process can be represented by the following reaction: [ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ] where X represents a halogen such as bromine or chlorine . Another method involves a metal-halogen exchange reaction: [ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ] These reactions are usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in specialized reactors that ensure the exclusion of air and moisture. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-phenylpent-4-en-2-ylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the lithium atom can be replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Electrophiles: Such as bromine (Br₂) or chlorine (Cl₂) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Lithium;1-phenylpent-4-en-2-ylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of lithium;1-phenylpent-4-en-2-ylbenzene involves its interaction with various molecular targets and pathways. The lithium atom can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds. The phenyl and pentenylbenzene moieties contribute to the compound’s reactivity and stability, allowing it to engage in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;1-phenylpent-4-en-2-ylbenzene include:
Phenyllithium: An organolithium compound with a similar structure but without the pentenylbenzene moiety.
Phenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
This compound is unique due to the presence of both lithium and the pentenylbenzene moiety, which imparts distinct reactivity and stability compared to other organometallic compounds. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
62901-78-4 |
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Molecular Formula |
C17H17Li |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
lithium;1-phenylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C17H17.Li/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1 |
InChI Key |
MLDDGVDANWPTMH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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